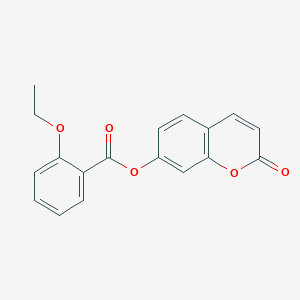
N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea
Descripción general
Descripción
N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea, also known as TU, is a chemical compound that belongs to the urea family. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. TU has been extensively studied for its potential applications in various fields, including agricultural, industrial, and medical research.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has been extensively studied for its potential applications in various fields. In agriculture, N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has been shown to increase the yield of crops such as rice, wheat, and maize by enhancing the activity of plant growth regulators. N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has also been used as a herbicide to control weeds in crops such as soybean, cotton, and corn. In industrial applications, N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has been used as a stabilizer for polymers and as a corrosion inhibitor for metals. In medical research, N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has been investigated for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea is not fully understood. However, it is believed that N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea acts as a regulator of gene expression by modulating the activity of transcription factors. N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has been shown to activate the expression of genes that are involved in plant growth and stress response. In addition, N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of cytokinins, which are plant growth regulators.
Biochemical and Physiological Effects
N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has been shown to have various biochemical and physiological effects. In plants, N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has been shown to enhance photosynthesis, increase chlorophyll content, and improve the activity of antioxidant enzymes. In animals, N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has been shown to have anti-inflammatory and anti-cancer properties. N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea is also soluble in organic solvents, which makes it easy to use in various assays. However, N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has some limitations as well. It is insoluble in water, which limits its use in aqueous solutions. In addition, N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea has a relatively short half-life, which means that it needs to be used quickly after synthesis.
Direcciones Futuras
For N-(2-methylphenyl)-N'-(1,1,3,3-tetramethylbutyl)urea research include investigating its potential in agriculture and medical research, elucidating its mechanism of action, and synthesizing new derivatives for various applications.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-12-9-7-8-10-13(12)17-14(19)18-16(5,6)11-15(2,3)4/h7-10H,11H2,1-6H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSULPPYQPLKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793980 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(benzyloxy)phenyl]-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4229949.png)
![ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4229954.png)

![N-[(4-allyl-5-{[1-(anilinocarbonyl)propyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4229971.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4229988.png)
![N,N-dimethyl-4-[(3-nitrophenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B4229991.png)
![2-[4-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-1-piperazinyl]-N-isopropylacetamide](/img/structure/B4229993.png)
![2,2-dimethyl-N-{[(4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B4229994.png)
![N'~1~,N'~4~-bis[(2-isopropylphenoxy)acetyl]-1,4-cyclohexanedicarbohydrazide](/img/structure/B4229997.png)
![N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4230001.png)
![ethyl 4-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4230010.png)
![1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4230013.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B4230024.png)
![dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate](/img/structure/B4230032.png)